molecular formula C7H4FN3O2 B579356 7-Fluoro-4-nitro-1h-benzo[d]imidazole CAS No. 18645-93-7

7-Fluoro-4-nitro-1h-benzo[d]imidazole

Cat. No.: B579356
CAS No.: 18645-93-7
M. Wt: 181.126
InChI Key: QDHJSUZVKXKIAJ-UHFFFAOYSA-N
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Description

7-Fluoro-4-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 4th position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-nitro-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of 4-fluoro-2-nitroaniline with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole compound.

Another method involves the use of 4-fluoro-2-nitrobenzaldehyde as a starting material. This compound is reacted with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 7-Fluoro-4-amino-1H-benzo[d]imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro-oxides.

Scientific Research Applications

7-Fluoro-4-nitro-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is utilized in the development of functional materials, such as organic semiconductors and dyes for solar cells.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-benzo[d]imidazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    7-Chloro-4-nitro-1H-benzo[d]imidazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.

    5-Fluoro-2-nitroaniline: A precursor in the synthesis of 7-Fluoro-4-nitro-1H-benzo[d]imidazole with different applications.

Uniqueness

This compound is unique due to the presence of both fluorine and nitro groups on the benzimidazole ring. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

7-fluoro-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5(11(12)13)7-6(4)9-3-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHJSUZVKXKIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])N=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299859
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18645-93-7
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18645-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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